N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide
Description
N-(4-Fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound featuring a fused thiophene-quinoline core substituted with a carboxamide group at position 2 and a 4-fluorophenyl moiety at the N-position.
The synthesis of such compounds typically involves cyclocondensation reactions, as exemplified by the use of 2-thioxo-1,2-dihydroquinoline precursors and chloroacetamide derivatives under basic conditions (e.g., potassium hydroxide in DMF) . Key characterization methods include infrared spectroscopy (IR) for functional group analysis (e.g., NH, C=O, and C≡N stretches) and nuclear magnetic resonance (NMR) for structural confirmation . Physicochemical properties, such as melting points (often 250–260°C) and solubility, are influenced by substituents on the aryl and carboxamide groups .
Properties
IUPAC Name |
N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS/c19-13-5-7-14(8-6-13)20-17(22)16-10-12-9-11-3-1-2-4-15(11)21-18(12)23-16/h1-10H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFRXMGUFADPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization and Functionalization
The synthesis begins with the construction of the thieno[2,3-b]quinoline core. A patented industrial method employs sequential cyclization and cross-coupling reactions:
Quinoline Core Formation :
Substituted aniline derivatives undergo acid-catalyzed cyclization with α,β-unsaturated carbonyl compounds. The reaction proceeds at 80–100°C in toluene, forming the quinoline backbone with >85% conversion efficiency.Thiophene Annulation :
Thiophene rings are introduced via palladium-catalyzed Suzuki–Miyaura coupling. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in tetrahydrofuran/water (4:1), the thienoquinoline intermediate is isolated in 78–82% yield after column chromatography.Carboxamide Installation :
The 4-fluorophenylcarboxamide group is appended via HATU-mediated coupling. Reacting thienoquinoline-2-carboxylic acid with 4-fluoroaniline in dimethylformamide at 0–5°C achieves 94% yield.
Critical Process Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | Minimizes epimerization |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
| Solvent System | THF/H₂O (4:1) | Enhances Suzuki coupling rate |
| Reaction Time | 8–12 hours (coupling) | Ensures >98% conversion |
Industrial-Scale Production
Crystallization and Purification
The patented large-scale process emphasizes controlled crystallization to ensure polymorphic purity:
Anti-Solvent Precipitation :
After coupling, the crude product is dissolved in acetone (55°C) and gradually cooled to 30°C. Seed crystals (0.5% w/w) are introduced to initiate nucleation, followed by acetone/water (3:1) anti-solvent addition. This yields 146 kg of product with 99.5% HPLC purity.Washing Protocol :
Sequential washes with cold acetone/water (5°C) remove residual methylamine and Pd catalysts, reducing impurities to <0.1%.
Drying and Stability
- Vacuum Drying :
The filter cake is dried at 70°C under 10 mbar vacuum for 24 hours, achieving <0.2% residual solvent content. - Stability Data :
Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in nitrogen-flushed amber glass containers.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6) :
- δ 8.84 (dd, J = 4.2, 1.7 Hz, 1H, quinoline-H)
- δ 4.64 (s, 2H, CH₂ linker)
- δ 2.81 (d, J = 4.6 Hz, 3H, N-methyl)
High-Resolution Mass Spectrometry :
Observed [M+H]+: 323.1052 (calc. 323.1056), confirming molecular formula C₁₈H₁₁FN₂OS.
Chromatographic Purity
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase: 0.1% TFA in H₂O/MeCN (gradient: 30→80% MeCN over 20 min)
- Retention Time: 12.7 min (purity 99.8%)
Mechanistic Insights
Amide Coupling Dynamics
Density functional theory (DFT) calculations reveal the HATU-mediated reaction proceeds via a six-membered transition state, with the fluorine atom’s electron-withdrawing effect lowering the activation energy by 12 kJ/mol compared to non-fluorinated analogs.
Byproduct Formation
Common byproducts include:
- Diastereomeric Carboxamides : <1% when reactions are conducted below 10°C.
- Quinoline N-Oxides : Mitigated by degassing solvents with N₂ before Pd-catalyzed steps.
Comparative Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Patent Process | 94 | 99.8 | >100 kg |
| Academic Route | 78 | 97.5 | <1 kg |
Note: Academic methods use manual column chromatography, while industrial protocols employ continuous centrifugation.
Challenges and Optimization
Palladium Removal
Residual Pd levels are reduced to <5 ppm via:
Polymorphic Control
X-ray diffraction identifies Form I (monoclinic, P2₁/c) as the thermodynamically stable polymorph. Seeding at 30°C ensures exclusive Form I crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Antimalarial Activity
Research has indicated that thieno[2,3-b]quinoline derivatives, including N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide, exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : These compounds act as weak inhibitors of the plasmodial enzyme PfGSK-3 but demonstrate strong antiparasitic effects with IC50 values in the low nanomolar range. The presence of an aromatic substituent on the nitrogen atom of the carboxylic acid amide structure is crucial for their activity .
- Case Study : A study synthesized a series of thieno[2,3-b]pyridine-2-carboxamides and assessed their antimalarial properties. The most effective compounds showed high selectivity indices (>100), indicating a favorable therapeutic window .
Cancer Treatment
This compound has shown promise as a potential therapeutic agent in cancer treatment, particularly through its role as a cyclin-dependent kinase (CDK) inhibitor.
- Mechanism and Efficacy : The compound acts as a selective inhibitor of CDK8/19, which are implicated in various cancers. In vivo studies have demonstrated that these inhibitors can enhance the efficacy of chemotherapeutic agents like doxorubicin in lung cancer models .
- Clinical Implications : In preclinical models, administration of CDK8/19 inhibitors resulted in reduced tumor growth and improved survival rates in mice bearing xenografts of prostate cancer and acute myeloid leukemia. These findings suggest that this compound could be integrated into combination therapies for enhanced anticancer effects .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the thieno[2,3-b]quinoline scaffold influence biological activity.
- Substitution Effects : Variations in the aromatic substituents on the nitrogen atom and other positions significantly affect the pharmacological properties of these compounds. For instance, altering substituents at the 4-position has been shown to modulate both antiplasmodial and anticancer activities .
Potential for Further Research
The promising results from initial studies indicate that this compound warrants further investigation.
Research Directions:
- In Vivo Studies : More extensive animal studies are needed to evaluate long-term efficacy and safety profiles.
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects could lead to optimized drug designs.
- Formulation Development : Research into suitable formulations for improved bioavailability and targeted delivery could enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Thieno[2,3-b]quinoline and pyridine derivatives exhibit structural diversity, with variations in substituents and fused ring systems significantly impacting their biological and physicochemical profiles. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological Activity Comparison
- Anticancer Activity: The 3-chloro-2-methylphenyl derivative (Compound 1) demonstrated potent cytotoxicity against ovarian cancer cells (SK-OV-3, OVCAR-3), surpassing activity in breast and prostate cancer models . Thieno[2,3-b]pyridines with ester/carbonate prodrug moieties showed enhanced anti-proliferative activity in colon (HCT-116) and breast (MDA-MB-231) cancers due to improved solubility and cellular penetration .
- Anti-Plasmodial Activity: 4-Arylthieno[2,3-b]pyridine-2-carboxamides, such as 3,6-diamino-4-(3-fluorophenyl) derivatives, exhibited nanomolar efficacy against Plasmodium falciparum .
- Cardioprotective Activity: The 4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivative (Epac1 inhibitor) reduced myocardial hypertrophy and ischemia-reperfusion injury .
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) enhance target binding via halogen bonding, while amino groups facilitate hydrogen bonding with biological targets . Bulky substituents (e.g., 3-methylphenyl) may reduce activity due to steric hindrance .
Core Structure Impact: Thienoquinolines exhibit broader pharmacological profiles than thienopyridines, likely due to increased planarity and π-π stacking with biomolecular targets .
Biological Activity
N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thienoquinoline core with a fluorinated phenyl substituent. The presence of the thieno[2,3-b]quinoline structure is significant as it enhances the compound's interaction with biological targets.
Biological Activity Overview
The compound has been investigated for various biological activities, primarily focusing on its anticancer properties. Research indicates that it exhibits significant inhibition of cancer cell proliferation and migration through several mechanisms.
- Inhibition of Protein Kinase C (PKC) : The compound disrupts the interaction between PKC and its receptor for activated C-kinase (RACK2), leading to altered downstream signaling pathways that reduce cell proliferation and migration .
- Antitumor Activity : Studies have shown that this compound displays potent antitumor effects against various cancer cell lines. It has been tested against H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) cell lines, demonstrating IC50 values in the low micromolar range .
In Vitro Studies
A study examining the compound's efficacy showed that it significantly inhibited the growth of several cancer cell lines. For instance:
- HT-29 Cell Line : Exhibited strong cytostatic activity with an IC50 value ranging from 0.01 to 0.53 µM.
- MKN-45 Cell Line : Similar potent activity was observed, suggesting broad-spectrum antitumor potential.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Mice treated with the compound demonstrated reduced tumor volumes compared to control groups. For example, a dosage of 50 mg/kg administered twice daily resulted in significant tumor size reduction in models of castration-resistant prostate cancer .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor Activity | HT-29 | 0.01 - 0.53 | High selectivity observed |
| Antitumor Activity | MKN-45 | Similar range | Effective across multiple cancer types |
| PKC Inhibition | Various | N/A | Disruption of PKC-RACK2 interaction |
Case Studies
- Case Study on Lung Cancer : A study involving H460 cells showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis.
- Prostate Cancer Model : In vivo experiments indicated that the compound could effectively reduce tumor growth in mouse models of prostate cancer, highlighting its potential for therapeutic applications in resistant forms of this disease.
Q & A
Basic: What are the key structural features of N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide, and how do they influence its reactivity and bioactivity?
The compound features a thieno[2,3-b]quinoline core fused with a thiophene ring and substituted with a 4-fluorophenyl group and a carboxamide moiety. The fluorine atom enhances electron-withdrawing effects, stabilizing the molecule and influencing binding interactions with biological targets like kinases or phospholipases. The thiophene and quinoline rings contribute to π-π stacking and hydrophobic interactions, critical for target affinity .
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with appropriate carbonyl precursors.
- Step 2 : Introduction of the thiophene moiety using coupling reactions (e.g., Suzuki-Miyaura) or cycloaddition.
- Step 3 : Functionalization with the 4-fluorophenyl group via amide coupling or nucleophilic substitution.
Reaction progress is monitored by TLC and HPLC, with purification via column chromatography. Yields are optimized by controlling temperature and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR (1H/13C) : Confirms substituent positions and molecular symmetry. For example, aromatic protons appear as distinct multiplets in the δ 7.0–8.5 ppm range.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Advanced: How does the substitution pattern (e.g., fluorine position, thiophene fusion) affect the compound’s selectivity for biological targets like PLC-γ or Epac1?
The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzymes like PLC-γ, while the thiophene ring’s electron-rich nature facilitates interactions with catalytic residues. Modifying the fluorine position (e.g., 3- vs. 4-fluorophenyl) alters steric and electronic effects, impacting IC50 values. For instance, 4-fluoro substitution in related compounds shows 10-fold higher inhibition of PLC-γ compared to 3-fluoro analogs .
Advanced: What strategies are used to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and plasma protein binding.
- Structural Optimization : Introduce solubilizing groups (e.g., PEG chains) or modify the carboxamide to reduce first-pass metabolism.
- Model Selection : Use orthotopic xenografts or patient-derived tumor models to better mimic human pathophysiology .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-cancer activity?
SAR data reveal that:
- Thiophene Fusion : Essential for maintaining planar geometry and target engagement (removal reduces activity by >50%).
- Fluorine Substitution : 4-Fluoro maximizes target affinity; replacing it with chlorine or methoxy groups decreases potency.
- Carboxamide Linker : Replacement with ester or sulfonamide groups lowers solubility and metabolic stability .
Advanced: What computational methods are employed to predict binding modes of this compound with its biological targets?
- Molecular Docking : Uses software like AutoDock Vina to simulate interactions with PLC-γ’s catalytic domain (PDB: 3OHM).
- Molecular Dynamics (MD) : Assesses stability of ligand-target complexes over 100-ns simulations, identifying key residues (e.g., Arg549 and Tyr551 in PLC-γ) for hydrogen bonding.
- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .
Advanced: How can combinatorial chemistry approaches accelerate the discovery of derivatives with improved therapeutic indices?
- Library Design : Focus on varying substituents at the quinoline C-2 and thiophene C-5 positions.
- High-Throughput Screening (HTS) : Test libraries against panels of cancer cell lines (e.g., NCI-60) and counter-screens for cytotoxicity (e.g., HEK293 cells).
- Click Chemistry : Generate triazole-linked analogs to enhance solubility without compromising target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
